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Introduction
Boditrectinib (also known as AUM-601 and CHC2014) is an orally bioavailable, selective, and

potent pan-tropomyosin receptor kinase (TRK) inhibitor.[1] As a second-generation inhibitor, it

is designed to target TRKA, TRKB, and TRKC kinases, as well as to overcome potential

resistance mechanisms to first-generation TRK inhibitors. This technical guide provides a

comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of

Boditrectinib, based on preclinical and clinical data.

Mechanism of Action
Boditrectinib functions by inhibiting the neurotrophic tyrosine receptor kinase (NTRK) family of

proteins (TRKA, TRKB, and TRKC). In various cancers, chromosomal rearrangements can

lead to NTRK gene fusions, resulting in constitutively active TRK fusion proteins that drive

oncogenesis. These fusion proteins activate downstream signaling pathways, primarily the

mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways,

which are crucial for cell proliferation, survival, and differentiation. Boditrectinib's inhibition of

these TRK fusion proteins blocks these downstream signaling cascades, leading to the

induction of apoptosis and inhibition of tumor growth.

Below is a diagram illustrating the signaling pathway targeted by Boditrectinib.
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Figure 1: Boditrectinib Mechanism of Action

Pharmacokinetics
A Phase 1, first-in-human, open-label, dose-escalation study (NCT04014257) was conducted

to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of Boditrectinib in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10856254?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


adult patients with solid organ malignancies.[2] The pharmacokinetic profile was a key factor in

determining the recommended Phase 2 dose (RP2D).[1]

Absorption and Distribution
Specific details regarding the absorption and distribution of Boditrectinib, such as

bioavailability and protein binding, are not yet publicly available.

Metabolism and Excretion
The metabolic pathways and excretion routes of Boditrectinib have not been detailed in

publicly available literature.

Clinical Pharmacokinetic Data
While the Phase 1 study (NCT04014257) assessed pharmacokinetic parameters including

Cmax, Tmax, and AUC, the specific quantitative data from this study have not been released in

the public domain.[3] The study concluded that once-daily oral administration was appropriate.

[1]

Table 1: Summary of Boditrectinib Clinical Pharmacokinetics (Phase 1)

Parameter Value Reference

Route of Administration Oral [1]

Dosing Regimen Once Daily (QD) [1]

Dose Levels Studied 50 mg to 300 mg [1]

Recommended Phase 2 Dose

(RP2D)
200 mg and 300 mg QD [1]

Key PK Parameters (Cmax,

Tmax, AUC)
Data not publicly available -

Pharmacodynamics
The pharmacodynamic effects of Boditrectinib are directly linked to its mechanism of action as

a pan-TRK inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.clinicaltrials.gov/study/NCT04014257
https://clin.larvol.com/trial-detail/NCT04014257
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/76/NCT06491576/Prot_000.pdf
https://clin.larvol.com/trial-detail/NCT04014257
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://clin.larvol.com/trial-detail/NCT04014257
https://clin.larvol.com/trial-detail/NCT04014257
https://clin.larvol.com/trial-detail/NCT04014257
https://clin.larvol.com/trial-detail/NCT04014257
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Engagement and Potency
Preclinical studies have demonstrated Boditrectinib's potent activity against TRK kinases.

However, specific IC50 values from in vitro assays are not yet publicly available.

Dose-Response Relationship
The Phase 1 clinical trial established a dose-response relationship based on safety and

pharmacokinetic profiles, leading to the selection of 200 mg and 300 mg once daily as the

recommended doses for further investigation in Phase 2 studies.[1]

Table 2: Summary of Boditrectinib Pharmacodynamics

Parameter Description Value Reference

Primary Target TRKA, TRKB, TRKC - [1]

Downstream Effects

Inhibition of MAPK

and PI3K/AKT

pathways, induction of

apoptosis

-
General knowledge of

TRK inhibition

In Vitro Potency

(IC50)

Data not publicly

available
- -

Clinical Efficacy
To be evaluated in

Phase 2 trials
- [1]

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of Boditrectinib are

not fully available in the public domain. However, based on standard practices in oncological

drug development, the following methodologies are likely to have been employed.

In Vitro Kinase Assays
Objective: To determine the inhibitory activity of Boditrectinib against a panel of kinases,

including TRKA, TRKB, and TRKC.
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General Protocol:

Recombinant human kinase enzymes are incubated with a specific substrate and ATP.

Boditrectinib is added at varying concentrations.

The kinase activity is measured, typically by quantifying the amount of phosphorylated

substrate.

IC50 values are calculated from the dose-response curves.

Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative effect of Boditrectinib on cancer cell lines

harboring NTRK gene fusions.

General Protocol:

Cancer cells with known NTRK fusions are seeded in multi-well plates.

Cells are treated with a range of concentrations of Boditrectinib.

Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays

such as MTT or CellTiter-Glo.

GI50 (concentration for 50% growth inhibition) values are determined.

In Vivo Tumor Xenograft Models
Objective: To evaluate the in vivo efficacy of Boditrectinib in animal models.

General Protocol:

Immunocompromised mice are implanted with tumor cells harboring NTRK fusions.

Once tumors reach a specified size, mice are randomized into treatment and control

groups.

Boditrectinib is administered orally at different dose levels and schedules.
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Tumor volume and body weight are monitored throughout the study.

At the end of the study, tumors may be excised for further analysis (e.g., biomarker

studies).

Below is a generalized workflow for the preclinical evaluation of a kinase inhibitor like

Boditrectinib.

Target Identification (TRK Fusions)

In Vitro Kinase Assays

Cell-Based Assays (NTRK+ Cell Lines)

In Vivo Xenograft Models

Pharmacokinetic Profiling

Toxicology Studies

IND-Enabling Studies

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://www.benchchem.com/product/b10856254?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Generalized Preclinical Workflow

Phase 1 Clinical Trial (NCT04014257) Protocol Outline
Study Design: Open-label, multicenter, dose-escalation study.[2]

Patient Population: Adult subjects with solid organ malignancies.[2]

Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2

dose (RP2D), and to evaluate the safety, tolerability, and pharmacokinetics of Boditrectinib.

[2]

Methodology:

Dose Escalation: A 3+3 dose-escalation design was likely used to enroll cohorts of

patients at increasing dose levels.[2]

Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points

after drug administration to determine pharmacokinetic parameters. While the exact

sampling schedule is not public, it typically includes pre-dose, and multiple post-dose time

points to capture Cmax, Tmax, and AUC.

Safety Monitoring: Patients were monitored for adverse events according to the National

Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[2]

Conclusion
Boditrectinib is a promising second-generation pan-TRK inhibitor with a favorable safety and

pharmacokinetic profile demonstrated in a Phase 1 clinical trial. Its mechanism of action offers

a targeted therapeutic approach for patients with NTRK fusion-positive cancers. As

Boditrectinib progresses into Phase 2 clinical trials, more detailed pharmacokinetic and

pharmacodynamic data will become available, further elucidating its clinical potential. The

information presented in this guide summarizes the current publicly available knowledge and

provides a framework for understanding the preclinical and clinical development of this novel

agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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